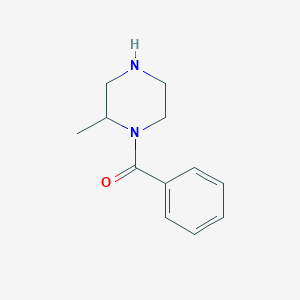

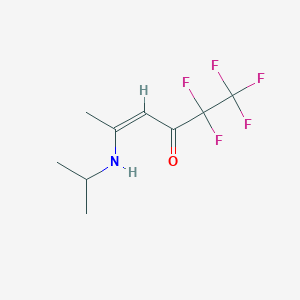

(2-Methylpiperazin-1-yl)(phenyl)methanone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

A series of novel triazole analogues of piperazine, including compounds structurally related to (2-Methylpiperazin-1-yl)(phenyl)methanone, have been synthesized and evaluated for their antibacterial activity. These compounds, particularly those with specific substitutions on the piperazine ring, showed significant inhibition against various human pathogenic bacteria, indicating potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.

Synthesis of Pharmaceutical Intermediates

Research has explored the synthesis of new amides containing the N-methylpiperazine fragment, closely related to this compound. These compounds are key intermediates in the synthesis of pharmaceuticals like imatinib, an antileukemic agent, indicating the chemical's relevance in drug development processes Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011.

Acetylcholinesterase Inhibition

A novel series of arylisoxazole-phenylpiperazines, structurally akin to this compound, were designed and synthesized, showing potent inhibitory activity towards acetylcholinesterase (AChE). These compounds, particularly 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as strong AChE inhibitors, suggesting potential therapeutic applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019.

Tubulin Polymerization Inhibition

In a study aimed at developing novel cancer therapeutics, a series of compounds derived from tricyclic heterocycles, including those related to this compound, were synthesized and evaluated for their ability to inhibit tubulin polymerization. Some of these compounds showed potent antiproliferative properties against a wide range of cancer cell lines and effectively induced G2/M phase cell cycle arrest, indicating their potential as anticancer agents Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.

Development of Energy Storage Materials

The poly((para-(4-methylpiperazin-1-yl)methanone)phenylacetylene) polymer, related to this compound, was utilized to create a π-conjugated ionic polyacetylene network gel. This gel demonstrated enhanced electrical storage capabilities, highlighting the potential of such materials in the development of flexible solid-state energy storage devices Tian, Kong, Mao, Shi, Tong, Cai, & Dong, 2020.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .

Result of Action

The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .

Propiedades

IUPAC Name |

(2-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAIXGMQDJUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)